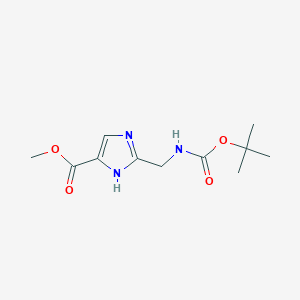

N-Tert-butoxycarbonyl-2-aminomethyl-imidazole-4-carboxylic acid methyl ester

Overview

Description

Molecular Structure Analysis

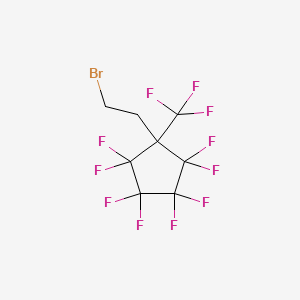

The InChI code for this compound is 1S/C11H17N3O4/c1-11(2,3)18-10(16)14-6-7(9(15)17-4)13-8(14)5-12/h6H,5,12H2,1-4H3 . This indicates the presence of an imidazole ring, a tert-butoxycarbonyl group, and a methyl ester group in the molecule.Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm^3, a boiling point of 463.3±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It has a molar refractivity of 64.0±0.3 cm^3, a polar surface area of 93 Å^2, and a molar volume of 210.1±3.0 cm^3 .Scientific Research Applications

Kinetic Study in Peptide Synthesis

N-protected amino acid active esters, including compounds similar to N-Tert-butoxycarbonyl-2-aminomethyl-imidazole-4-carboxylic acid methyl ester, are significant in peptide synthesis. A study by Girin & Shvachkin (2009) explored the interaction of these esters with imidazole, revealing its reversible nature and influence on peptide synthesis kinetics, especially when hydroxy-amino acid and histidine residues are involved (Girin & Shvachkin, 2009).

Synthesis of Acid-Sensitive Amino-Acid Methyl Esters

The compound has been utilized in synthesizing acid-sensitive and highly hindered α-amino-acid methyl esters. A study conducted in 1997 demonstrates the use of a similar chiral glycine derivative for this purpose, which is vital in the development of new amino acid derivatives with specific properties (CHIMIA, 1997).

Synthesis of Chiral Thiazole Units

In the synthesis of chiral thiazole units, compounds like this compound play a crucial role. Wang et al. (2013) highlighted its use in creating novel cyclic depsipeptides with potential cytotoxicity against certain cell lines, indicating its relevance in medicinal chemistry (Wang et al., 2013).

Use in Dynamic Kinetic Resolution

This compound is significant in dynamic kinetic resolution processes for stereoselective carbon-carbon bond formation, as shown in a study by Kubo et al. (1997). This process is fundamental in synthesizing biologically active compounds, showcasing the compound's utility in complex organic syntheses (Kubo et al., 1997).

Conversion into Bioactive Molecules

A study by Kojima et al. (2000) demonstrates the chemical conversion of related structures into bioactive molecules, such as 1-deazaguanosine. This conversion process highlights the versatility of these compounds in synthesizing pharmacologically relevant substances (Kojima et al., 2000).

Development of Peptide Acids

In the development of peptide acids, these compounds are essential as demonstrated by Panke & Frank (1998). They improved the synthesis route for a safety-catch linker, which facilitates the direct release of peptide acids into aqueous buffers, a crucial step in peptide synthesis (Panke & Frank, 1998).

Synthesis of Photoactivatable Amino-Acid Analog

Jaganathen et al. (1990) synthesized a photoactivatable amino-acid derivative starting from a similar L-histidine derivative. This synthesis is fundamental in developing photoaffinity probes for biological research (Jaganathen et al., 1990).

Mechanism of Action

Target of Action

It’s worth noting that compounds with the n-tert-butoxycarbonyl (boc) group are often used in the synthesis of peptides and proteins , suggesting that this compound may interact with various biological targets depending on the specific context of its use.

Mode of Action

The mode of action of N-Tert-butoxycarbonyl-2-aminomethyl-imidazole-4-carboxylic acid methyl ester is likely related to its role as a building block in the synthesis of more complex molecules. The Boc group in the compound serves as a protecting group for amines during synthesis . This group can be selectively removed under certain conditions, allowing the amine to participate in subsequent reactions .

Biochemical Pathways

The specific biochemical pathways affected by this compound would depend on the final molecules it’s used to synthesize. For instance, if it’s used in the synthesis of a peptide or protein, it could potentially affect any pathways in which that peptide or protein is involved .

Result of Action

The result of the action of this compound would be the successful synthesis of the desired peptide or protein, assuming it’s being used as a building block in such a synthesis . The specific molecular and cellular effects would depend on the nature of the synthesized molecule and its interactions with its biological targets.

Action Environment

The action of this compound is likely to be influenced by various environmental factors. For instance, the efficiency of its use in synthesis could be affected by factors such as pH, temperature, and the presence of other reactants or catalysts . Additionally, its stability could be influenced by factors such as light, heat, and moisture .

Biochemical Analysis

Biochemical Properties

N-Tert-butoxycarbonyl-2-aminomethyl-imidazole-4-carboxylic acid methyl ester is known for its role as a protecting group for amino acids during peptide synthesis. It interacts with enzymes such as peptidases and proteases, which are responsible for cleaving peptide bonds. The compound’s stability under various reaction conditions makes it an ideal candidate for protecting amino groups during synthesis. Additionally, it can be selectively removed using mild acidic conditions, which prevents unwanted side reactions .

Cellular Effects

This compound has been shown to influence cellular processes by protecting amino groups in peptides and proteins. This protection is crucial during the synthesis of peptides, as it prevents premature reactions that could alter the final product. The compound’s presence in cells can affect cell signaling pathways, gene expression, and cellular metabolism by ensuring the integrity of synthesized peptides and proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with amino groups in peptides and proteins. The compound forms a stable bond with the amino group, protecting it from unwanted reactions. This protection is achieved through the formation of a carbamate linkage, which can be cleaved under mild acidic conditions. This selective deprotection allows for the controlled synthesis of peptides and proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is generally stable under standard storage conditions, but its stability can be affected by factors such as temperature and pH. Over time, the compound may degrade, leading to a decrease in its protective capabilities. Long-term studies have shown that the compound can maintain its stability for extended periods, making it suitable for use in various biochemical applications .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound effectively protects amino groups without causing adverse effects. At higher doses, it may exhibit toxic effects, including cellular toxicity and disruption of normal cellular functions. These threshold effects highlight the importance of optimizing dosage to achieve the desired protective effects while minimizing toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes such as peptidases and proteases, which play a role in the degradation and synthesis of peptides. The compound’s presence can influence metabolic flux and metabolite levels by protecting amino groups and preventing premature degradation of peptides .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its protective effects. The compound’s distribution is influenced by factors such as its chemical properties and the presence of specific transporters .

Subcellular Localization

This compound is localized to specific subcellular compartments, where it protects amino groups in peptides and proteins. This localization is directed by targeting signals and post-translational modifications that guide the compound to its site of action. The compound’s activity and function are influenced by its subcellular localization, which ensures the selective protection of amino groups during peptide synthesis .

Properties

IUPAC Name |

methyl 2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1H-imidazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O4/c1-11(2,3)18-10(16)13-6-8-12-5-7(14-8)9(15)17-4/h5H,6H2,1-4H3,(H,12,14)(H,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQUQHYYZENIHCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NC=C(N1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-[2-(4-fluorophenoxy)-3-pyridyl]-2,3,3-trichloroacrylamide](/img/structure/B3040834.png)

![N1-{4-[2-chloro-5-(trifluoromethyl)phenoxy]-2-fluorophenyl}-2,3,3-trichloroacrylamide](/img/structure/B3040836.png)

![N1-{4-[2-chloro-5-(trifluoromethyl)phenoxy]-2-fluorophenyl}-2-bromopropanamide](/img/structure/B3040837.png)

![N1-{4-[2-chloro-5-(trifluoromethyl)phenoxy]-2-fluorophenyl}-3-chloro-2,2-dimethylpropanamide](/img/structure/B3040839.png)

![6-Chloro-2-(3-nitrophenyl)imidazo[1,2-b]pyridazine](/img/structure/B3040848.png)

![2,3,5,6-Tetrafluoro-4-{[2-oxo-2-(2,3,4-trifluoroanilino)ethyl]thio}benzoic acid](/img/structure/B3040849.png)

![N-{3-[(2,5,6-trichloropyrimidin-4-yl)amino]phenyl}-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B3040854.png)